Zinc TrifluoroMethanesulfinate
Overview
Description
Zinc trifluoromethanesulfinate is a chemical compound with the molecular formula C2F6O4S2Zn. It is part of a zinc sulfinate toolbox developed for the simple and rapid diversification of heterocycles . This compound is known for its role in various chemical reactions, particularly in the field of organic synthesis.
Scientific Research Applications
Zinc trifluoromethanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Zinc TrifluoroMethanesulfinate (TFMS) is a part of a zinc sulfinate toolbox developed by Phil Baran for the simple and rapid diversification of heterocycles . It is primarily used as a catalyst in C-C bond formation and C-H activation .
Mode of Action
As a catalyst, this compound facilitates the reaction without being consumed in the process. It speeds up the reaction by lowering the activation energy, enabling the reaction to proceed more efficiently . It acts as a Lewis acid in nucleophilic addition .
Biochemical Pathways
It is known to be involved in the diversification of heterocycles , which are key components of many biological molecules and pharmaceuticals.
Result of Action
The result of this compound’s action is the facilitation of C-C bond formation and C-H activation . This can lead to the creation of new compounds, particularly heterocycles, which have a wide range of applications in pharmaceuticals and other industries .
Action Environment
It is known that the compound is a solid and should be stored at 2-8°c .
Biochemical Analysis
Biochemical Properties
Zinc TrifluoroMethanesulfinate plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that might otherwise be slow or inefficient. For instance, it has been used in the diversification of heterocycles, a process crucial for the synthesis of many pharmaceuticals . The compound acts by forming complexes with enzymes, thereby altering their activity and enhancing the reaction rates. These interactions are typically characterized by the formation of coordination bonds between the zinc ion and the active sites of the enzymes.
Cellular Effects
The effects of this compound on cells are profound and multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of zinc-dependent enzymes, which play critical roles in various cellular processes . By altering the activity of these enzymes, this compound can impact processes such as DNA replication, repair, and transcription, ultimately influencing cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, particularly enzymes. The zinc ion in the compound can coordinate with the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance certain biochemical reactions without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which toxicity becomes a concern.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes in these pathways . For instance, the compound has been shown to affect the metabolism of sulfur-containing compounds, leading to changes in the levels of sulfur metabolites and impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of this compound within cells can influence its activity and effectiveness, as the compound needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The precise localization of this compound within cells determines its specific roles and impacts on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc trifluoromethanesulfinate can be synthesized through the reaction of trifluoromethanesulfinic acid with zinc metal or zinc carbonate. The reaction with zinc metal in acetonitrile or with zinc carbonate in methanol produces this compound along with by-products such as hydrogen gas or carbon dioxide .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and dried to remove any residual solvents or impurities .
Chemical Reactions Analysis
Types of Reactions: Zinc trifluoromethanesulfinate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions.
Substitution: It is involved in nucleophilic substitution reactions, particularly in the functionalization of heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts like palladium or copper and solvents such as acetonitrile or dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and the substrates used. For example, in nucleophilic substitution reactions, the products are typically functionalized heterocycles .
Comparison with Similar Compounds
Zinc trifluoromethanesulfonate:
Zinc difluoromethanesulfinate: Another member of the zinc sulfinate toolbox, used for the functionalization of heterocycles.
Zinc trifluoroethanesulfinate: Used in similar applications as zinc trifluoromethanesulfinate.
Uniqueness: this compound is unique due to its high reactivity and versatility in organic synthesis. It offers a simple and efficient way to introduce trifluoromethyl groups into organic molecules, which is valuable in the development of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
zinc;trifluoromethanesulfinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANOWFITUWBPCF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)[O-].C(F)(F)(F)S(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O4S2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39971-65-8 | |
Record name | Bis(((trifluoromethyl)sulfinyl)oxy)zinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions Zinc Trifluoromethanesulfinate as a promising reagent for late-stage functionalization of Papaverine Hydrochloride. What makes this reagent particularly suitable for modifying this specific natural product scaffold?
A1: While the research paper doesn't explicitly compare this compound's reactivity with other natural products, it highlights that Papaverine Hydrochloride demonstrated the most favorable reactivity among eight different natural products tested []. This suggests that the specific chemical structure and functional groups present in Papaverine Hydrochloride likely contribute to a more efficient reaction with this compound. Further research would be needed to elucidate the exact reasons for this observed selectivity and to explore the reagent's reactivity profile with a wider range of natural product scaffolds.
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